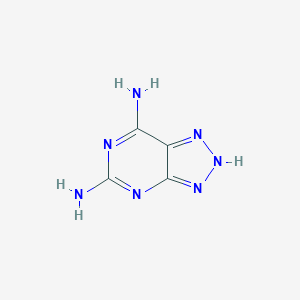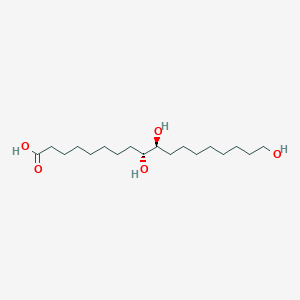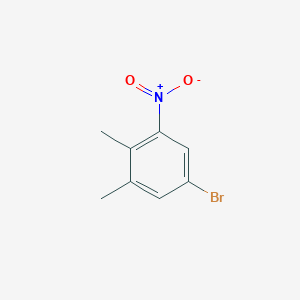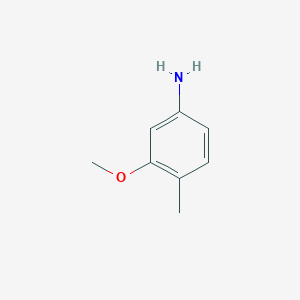
2,6-Diamino-8-azapurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-8-azapurine, also known as DAAP, is a synthetic purine analog that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-8-azapurine involves its ability to inhibit enzymes that are involved in purine metabolism. Specifically, 2,6-Diamino-8-azapurine inhibits xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 2,6-Diamino-8-azapurine reduces the production of uric acid, which is the main cause of gout. Additionally, 2,6-Diamino-8-azapurine inhibits purine nucleoside phosphorylase and adenosine deaminase, which are involved in the degradation of purines. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially increase the levels of purines in cells, which can be beneficial in the treatment of cancer and autoimmune disorders.
Efectos Bioquímicos Y Fisiológicos
2,6-Diamino-8-azapurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-Diamino-8-azapurine can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2,6-Diamino-8-azapurine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2,6-Diamino-8-azapurine can reduce the levels of uric acid in the blood and improve renal function in animal models of gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Diamino-8-azapurine is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2,6-Diamino-8-azapurine has low toxicity and can be easily synthesized in the lab. However, one of the limitations of 2,6-Diamino-8-azapurine is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,6-Diamino-8-azapurine can potentially have off-target effects due to its non-specific inhibition of enzymes.
Direcciones Futuras
There are several future directions for research on 2,6-Diamino-8-azapurine. One area of research is the development of more potent and selective inhibitors of specific enzymes. This can potentially lead to the development of more effective treatments for diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to investigate the potential off-target effects of 2,6-Diamino-8-azapurine and to develop strategies to minimize these effects. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,6-Diamino-8-azapurine in vivo, which can help to optimize its use in clinical settings.
Conclusion:
In conclusion, 2,6-Diamino-8-azapurine is a synthetic purine analog that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases. While 2,6-Diamino-8-azapurine has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on 2,6-Diamino-8-azapurine can potentially lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
2,6-Diamino-8-azapurine can be synthesized from 8-azaguanine through a three-step reaction process. First, 8-azaguanine is converted to 2,8-diaminopurine through a reaction with hydrazine. Next, 2,8-diaminopurine is reacted with formic acid to form 2,6-diaminopurine. Finally, 2,6-diaminopurine is treated with ammonia to produce 2,6-Diamino-8-azapurine. The purity of the synthesized 2,6-Diamino-8-azapurine can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2,6-Diamino-8-azapurine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes such as xanthine oxidase, purine nucleoside phosphorylase, and adenosine deaminase. These enzymes play important roles in various biological processes such as purine metabolism, inflammation, and oxidative stress. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially be used in the treatment of diseases such as gout, cancer, and autoimmune disorders.
Propiedades
Número CAS |
18620-97-8 |
|---|---|
Nombre del producto |
2,6-Diamino-8-azapurine |
Fórmula molecular |
C4H5N7 |
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |
Clave InChI |
ZRGGIIHGSKTEBF-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N |
SMILES canónico |
C12=NNN=C1N=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)










